molecular formula C13H11N5O2 B2870570 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-60-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2870570
CAS No.: 2034447-60-2
M. Wt: 269.264
InChI Key: WONGCAYAVWGCJD-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the benzimidazole and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted benzimidazoles, which can then be reacted with pyrimidine derivatives under specific conditions . The reaction conditions often include the use of catalysts such as nickel and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and coupling processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated derivatives, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzimidazole or pyrimidine compounds .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-12-5-10(15-7-16-12)13(20)14-6-11-17-8-3-1-2-4-9(8)18-11/h1-5,7H,6H2,(H,14,20)(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONGCAYAVWGCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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